molecular formula C23H24N4O2 B2770833 4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide CAS No. 922633-71-4

4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide

Cat. No. B2770833
CAS RN: 922633-71-4
M. Wt: 388.471
InChI Key: NDFSHSSAPPKZGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for this compound were not found, it is known that piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Scientific Research Applications

Anti-Tubercular Activity

4-methoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide: has been investigated for its anti-tubercular properties. In a study published in RSC Advances, researchers designed and synthesized a series of novel derivatives of this compound. These derivatives were evaluated for their activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells. Further development of these derivatives is promising for combating tuberculosis.

AMP-Activated Protein Kinase (AMPK) Modulation

Another avenue of research involves the compound’s impact on AMPK. Dorsomorphin (also known as Compound C) is structurally related to our compound of interest. Dorsomorphin is an AMPK inhibitor that affects cellular differentiation and induces autophagy . While not directly studied for our compound, exploring its effects on AMPK could reveal potential therapeutic applications related to metabolic regulation, cellular energy balance, and autophagy modulation.

Anticancer Potential

Although not extensively studied, compounds with similar structures have demonstrated anticancer activity. For instance:

While these studies focus on tuberculosis, the structural similarities suggest potential broader applications, including cancer therapy. Further investigations are warranted.

Other Biological Activities

Although less explored, our compound may have additional biological effects. Investigating its interactions with other cellular targets, such as kinases, receptors, or enzymes, could unveil novel applications. Computational docking studies can guide further development.

properties

IUPAC Name

4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-29-20-10-8-17(9-11-20)23(28)24-19-7-5-6-18(16-19)21-12-13-22(26-25-21)27-14-3-2-4-15-27/h5-13,16H,2-4,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFSHSSAPPKZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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